molecular formula C19H15N5O2 B3800253 N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-1-methyl-1H-imidazole-2-carboxamide

N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-1-methyl-1H-imidazole-2-carboxamide

Cat. No.: B3800253
M. Wt: 345.4 g/mol
InChI Key: FWVDTLSTCKJIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-1-methyl-1H-imidazole-2-carboxamide” is a compound that contains a benzimidazole nucleus. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have significant importance as chemotherapeutic agents in diverse clinical conditions .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques. For instance, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Properties

IUPAC Name

N-[2-(benzimidazole-1-carbonyl)phenyl]-1-methylimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-23-11-10-20-17(23)18(25)22-14-7-3-2-6-13(14)19(26)24-12-21-15-8-4-5-9-16(15)24/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDTLSTCKJIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CC=CC=C2C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-1-methyl-1H-imidazole-2-carboxamide

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